Hexanoic-d11 acid

Vue d'ensemble

Description

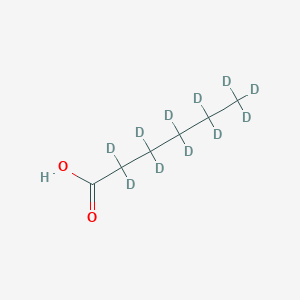

It is a short-chain fatty acid with the molecular formula CD3(CD2)4CO2H and a molecular weight of 127.23 g/mol . The compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in isotope tracing experiments and nuclear magnetic resonance (NMR) studies .

Méthodes De Préparation

Hexanoic-d11 acid can be synthesized through a hydrothermal reaction involving hexanoic acid, deuterium oxide (D2O), and a catalyst such as platinum on activated carbon (Pt/C). The reaction is carried out under high temperature and pressure conditions in a Parr pressure reactor. The general procedure involves mixing hexanoic acid with NaOD (sodium deuteroxide) in D2O, followed by stirring under hydrothermal conditions at 220°C for several days. The reaction mixture is then filtered, acidified, and extracted to obtain this compound with a high yield and deuterium incorporation .

Analyse Des Réactions Chimiques

Hexanoic-d11 acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce this compound derivatives.

Reduction: The compound can be reduced to form hexanol-d11.

Substitution: this compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Applications De Recherche Scientifique

Hexanoic-d11 acid is a stable isotope labeled fatty acid used primarily as an internal standard in analytical chemistry and as a tracer in metabolic studies . It consists of hexanoic acid (a six-carbon fatty acid) with eleven deuterium atoms incorporated into its structure .

Analytical Chemistry

- Internal Standard for GC-MS: this compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of organic acids . Due to its isotopic difference from unlabeled hexanoic acid, it can be easily distinguished and used to correct for variations in sample preparation, injection, and detection .

- Calibration: this compound is used to calibrate analytical instruments .

- Purity Analysis: this compound is used to determine the purity of different compounds .

Metabolic Studies

- Tracing Fatty Acid Metabolism: Deuterated fatty acids like hexanoic-d11 are used to trace the metabolism of fatty acids in biological systems . By supplementing cell cultures with this compound, researchers can follow its incorporation into various metabolites and lipids .

- Discovery of Cyanobacterial Natural Products: Supplementation of cyanobacteria cultures with d11-C6 (deuterium-labeled hexanoic acid) leads to the labeling of different secondary metabolites, which can then be detected using liquid chromatography-high resolution electrospray ionization mass spectrometry (LC-HRESIMS) . For example, researchers used d11-C6 to discover new hapalosin congeners in Fischerella sp. PCC 9431 .

- Investigation of Enantioselectivity: this compound can be used in investigation of enantioselectivity of lipases .

Production of 2-pentanone

- Study of 2-pentanone Production: this compound is used in the study of the production of 2-pentanone from hexanoic acid by Penicillium roqueforti .

Sample Preparation for GC-MS Analysis

- A sample solution (0.2–5 ml) is mixed with hexanoic acid-d11 as an internal standard.

- The pH of the mixture is adjusted to 2 with 0.1–0.01 M HCl or 0.1–0.01 M NaOH solutions.

- The solution is loaded onto an OASIS cartridge for extraction.

- The cartridge is washed with 10 ml of aqueous 0.01 M HCl.

GC-MS Quantitation

- Two different GC conditions are employed because of the diversity of thermal stability among the target analytes

- GC parameters are listed in Table 2.

- The analyses on most of the furans and organic acids are performed on the basis of the target ion in scanning (SCAN) mode.

- Pulsed-splitless injection mode is used to suppress the peak broadenings of the furans and organic acids to achieve good linearity.

Supplementation of Cyanobacteria Cultures with d11-C6

- Cyanobacteria cultures are grown with and without supplementation of deuterium-labeled hexanoic acid (d11-C6).

- The cultures are supplemented with d11-C6 by three pulses to a final concentration of 0.5 mM during 7 days.

- LC-HRESIMS analysis is performed to detect labeled metabolites.

Mécanisme D'action

The mechanism of action of hexanoic-d11 acid involves its incorporation into metabolic pathways where it acts as a tracer. In biological systems, it can activate the salicylic acid signaling pathway, inducing resistance against pathogens. The specific molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various enzymes and receptors involved in fatty acid metabolism .

Comparaison Avec Des Composés Similaires

Hexanoic-d11 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Hexanoic acid-6,6,6-d3: A deuterated form with three deuterium atoms.

Hexanoic acid-1-13C: A carbon-13 labeled form of hexanoic acid.

Hexanoic acid-2,2-d2: A deuterated form with two deuterium atoms. These compounds are used for similar applications but differ in the number and position of isotopic labels, affecting their specific uses and properties.

Activité Biologique

Hexanoic-d11 acid, a deuterated form of hexanoic acid, has garnered attention in various fields of research due to its unique properties and biological activities. This article delves into the compound's biological activity, including its metabolic pathways, antimicrobial effects, and potential applications in cancer research.

Chemical Structure and Properties

This compound is a saturated fatty acid with a carbon chain length of six, where all hydrogen atoms are replaced by deuterium atoms. Its chemical formula can be represented as (or ). The presence of deuterium alters its physical and chemical properties, making it a valuable tool in metabolic studies and tracer experiments.

Metabolic Pathways

Research indicates that this compound can undergo β-oxidation, leading to the production of various metabolites such as 2-pentanone. A study demonstrated that this compound increased 2-pentanone production by 23% to 69%, indicating its role in metabolic pathways involving fatty acids . This pathway is significant as it highlights the potential for using deuterated fatty acids in tracing metabolic processes in biological systems.

Antimicrobial Activity

This compound exhibits notable antimicrobial activity. In studies assessing the antimicrobial effects of fatty acids, hexanoic acid derivatives have shown efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of microbial membrane integrity, leading to cell lysis and death. Table 1 summarizes the antimicrobial activity of this compound against selected bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.8 mg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. A study demonstrated that hexanoic acid derivatives could induce apoptosis in colorectal adenocarcinoma cells (Caco-2 and DLD-1) with varying IC50 values, suggesting a dose-dependent relationship between concentration and cytotoxicity . Table 2 presents the IC50 values for this compound against different cancer cell lines.

| Cell Line | IC50 (μg/mL) |

|---|---|

| Caco-2 | 150 |

| DLD-1 | 200 |

| HeLa | 120 |

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against gastrointestinal pathogens. The results indicated that hexanoic-d11 significantly inhibited the growth of pathogenic bacteria, suggesting its potential use as a natural preservative in food products.

Cancer Research Application

In another case study focusing on cancer treatment, researchers explored the effects of this compound on tumor growth in animal models. The findings showed a reduction in tumor size when treated with hexanoic-d11, indicating its potential as an adjunct therapy in cancer treatment protocols.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-GILSBCIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583729 | |

| Record name | (~2~H_11_)Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95348-44-0 | |

| Record name | (~2~H_11_)Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95348-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was hexanoic-d11 acid used in this study instead of regular hexanoic acid?

A1: Researchers used this compound, a deuterium-labeled form of hexanoic acid, as a tracer molecule. By substituting all eleven hydrogen atoms with deuterium (heavy hydrogen), they could track the fate of the molecule throughout the metabolic pathway. This allowed them to determine the origin of specific atoms in the final product, 2-pentanone, providing crucial insights into the reaction mechanism.

Q2: What unexpected results were obtained when using this compound, and what did these results suggest about the pathway?

A: When Penicillium roqueforti was incubated with this compound, the resulting 2-pentanone was analyzed and found to be 9D-2-pentanone []. This was unexpected because, based on the proposed β-oxidation pathway, the product was predicted to be 8D-2-pentanone. This finding, along with the observation of only a small enrichment of [16O2]- with [18O2]-containing 2-pentanone when incubated under 18O2/14N2, led the researchers to propose an alternative mechanism. They hypothesized that hydrogen ions removed from hexanoyl-CoA by acyl-CoA oxidase at the beginning of β-oxidation are cycled through hydrogen peroxide and re-enter the pathway through hydration of hexenoyl-CoA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.